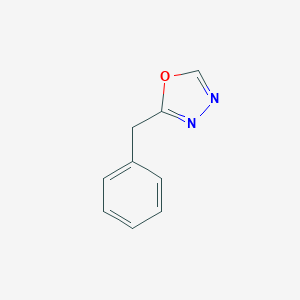

2-Benzyl-1,3,4-oxadiazole

Vue d'ensemble

Description

2-Benzyl-1,3,4-oxadiazole is a heterocyclic compound that features a five-membered ring consisting of one oxygen atom and two nitrogen atoms This compound is part of the broader class of 1,3,4-oxadiazoles, which are known for their diverse biological and chemical properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of benzyl hydrazine with a carboxylic acid derivative under dehydrating conditions. For instance, the reaction between benzyl hydrazine and benzoic acid in the presence of a dehydrating agent like phosphorus oxychloride can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve high-throughput synthesis techniques. These methods often utilize automated systems to combine hydrazides and carboxylic acids under controlled conditions, ensuring high yield and purity .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

2-Benzyl-1,3,4-oxadiazole derivatives undergo nucleophilic displacement at the sulfur atom in the 2-sulfanyl position. For example:

-

Reaction with N-Substituted-2-Bromoacetamides :

In a three-phase synthesis, 5-benzyl-1,3,4-oxadiazole-2-thiol reacts with N-substituted-2-bromoacetamides in DMF/LiH to form 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(substituted)acetamides. This reaction proceeds via an SN2 mechanism, yielding derivatives with antimicrobial potential .

Key Data :

| Reactant | Conditions | Yield (%) | Product Application |

|---|---|---|---|

| N-Phenyl-2-bromoacetamide | DMF, LiH, 80°C, 6h | 72 | Antimicrobial agents |

| N-Benzyl-2-bromoacetamide | DMF, LiH, 80°C, 6h | 68 | Anticancer lead compounds |

Oxidative Cyclization

Visible-light-mediated oxidative cyclization is a green method for synthesizing substituted 2-amino-1,3,4-oxadiazoles.

-

Eosin-Y Catalyzed Reaction :

Substituted semicarbazones derived from benzyl hydrazides undergo oxidative cyclization under visible light with eosin-Y, CBr₄, and atmospheric oxygen. This yields 5-substituted-2-amino-1,3,4-oxadiazoles, such as 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, with up to 94% yield .

Example :

Palladium-Catalyzed Annulations

Pd-catalyzed reactions enable the synthesis of complex heterocycles.

-

Pd-Catalyzed Oxidative Annulation :

Substituted hydrazides react with isocyanides in the presence of Pd(OAc)₂ and oxygen to form 2-amino-1,3,4-oxadiazoles. For instance, this compound derivatives are obtained in 85–92% yields under toluene reflux conditions .

Reaction Scheme :

Functionalization via Cross-Coupling

The benzyl group at the 2-position enables further functionalization:

-

Suzuki Coupling :

2-Benzyl-1,3,4-oxadiazoles participate in Pd-mediated cross-coupling with aryl boronic acids, introducing aryl groups at the benzyl position. This method expands structural diversity for drug discovery .

Optimized Conditions :

| Catalyst | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DME | 100°C | 78 |

Acid-Catalyzed Rearrangements

Under acidic conditions, 2-benzyl-1,3,4-oxadiazoles undergo ring-opening reactions:

Applications De Recherche Scientifique

Antimicrobial Properties

Research has demonstrated that 2-benzyl-1,3,4-oxadiazole exhibits antimicrobial activity against various bacterial strains. Its derivatives have shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound and its derivatives:

- Cytotoxicity Studies: Derivatives have been tested against breast cancer cell lines (MCF-7 and MDA-MB-231), showing promising IC50 values (e.g., 2.5 μM for MCF-7) compared to standard treatments like Doxorubicin .

- Mechanism of Action: Some compounds have been identified as inhibitors of programmed cell death proteins (PD-1/PD-L1), crucial in cancer immune evasion .

Antiviral Activity

The compound has been investigated for its antiviral properties, particularly against Dengue and West Nile viruses. Hybrid derivatives combining 1,3,4-oxadiazole with other scaffolds have shown significant inhibition of viral proteases, suggesting potential as antiviral therapeutics .

Inhibitory Activity

Research indicates that this compound derivatives can act as selective inhibitors for various enzymes:

- Monoamine Oxidase (MAO) Inhibition: Some derivatives exhibit potent MAO-B inhibitory activity, which is relevant for treating neurodegenerative diseases .

- Carbonic Anhydrase Inhibition: Compounds have been synthesized that selectively inhibit tumor-associated isoforms of carbonic anhydrase, indicating potential in cancer therapy .

Structure-Activity Relationships (SAR)

The modification of the oxadiazole ring can significantly alter the compound's interaction with biological targets. This makes it a valuable tool in SAR studies aimed at optimizing therapeutic efficacy.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 2-Benzyl-1,3,4-oxadiazole involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects. The compound’s ability to form hydrogen bonds and interact with nucleic acids also contributes to its biological activity .

Comparaison Avec Des Composés Similaires

1,2,4-Oxadiazole: Another isomer with different positioning of nitrogen and oxygen atoms.

1,2,3-Oxadiazole: Less commonly studied but still of interest in heterocyclic chemistry.

1,2,5-Oxadiazole: Known for its unique chemical properties and applications.

Uniqueness: Compared to other oxadiazole isomers, it offers a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications .

Activité Biologique

2-Benzyl-1,3,4-oxadiazole is a compound that belongs to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the fields of antimicrobial, anticancer, and anticonvulsant activities. The following sections provide a comprehensive overview of its biological activity based on recent research findings.

Antimicrobial Activity

Research indicates that 1,3,4-oxadiazole derivatives, including this compound, possess notable antimicrobial properties. These compounds have been evaluated against various microbial strains with promising results.

Key Findings:

- Antibacterial Activity : Several studies have demonstrated the effectiveness of this compound against bacterial strains. For instance, derivatives showed significant inhibition of Mycobacterium bovis BCG and other Gram-positive bacteria. The minimum inhibitory concentrations (MICs) were found to be lower than those of standard antibiotics like ampicillin and vancomycin .

- Antifungal Activity : The compound also exhibits antifungal properties. In vitro tests have shown its ability to inhibit fungal growth effectively .

| Microbial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Mycobacterium bovis BCG | 0.03 - 0.125 | |

| Clostridium difficile | 0.003 - 0.03 | |

| Neisseria gonorrhoeae | 0.03 - 0.125 |

Anticancer Activity

This compound has shown significant promise in anticancer research. Various derivatives have been synthesized and tested against several cancer cell lines.

Case Studies:

- In a study evaluating the cytotoxicity of oxadiazole derivatives against multiple cancer cell lines (e.g., MCF-7 and HeLa), compounds exhibited IC50 values in the micromolar range. Notably, some derivatives reached IC50 values as low as 0.65 µM against MCF-7 cells .

Structure-Activity Relationship (SAR):

The SAR analysis revealed that specific substitutions on the oxadiazole ring significantly influence biological activity. For example:

- Compounds with electron-donating groups at certain positions demonstrated enhanced cytotoxic effects .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 17a | MCF-7 | 0.65 | |

| Compound 17b | HeLa | 2.41 | |

| Compound 10c | HCT-116 | 5.55 |

Anticonvulsant Activity

The anticonvulsant potential of this compound has been explored through various studies.

Research Insights:

A study focused on the synthesis of benzodiazepine receptor agonists derived from oxadiazoles indicated that certain modifications enhance anticonvulsant activity. Specifically, the introduction of an amino substituent was found to significantly increase efficacy in pentylenetetrazole-induced seizure models .

Propriétés

IUPAC Name |

2-benzyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-2-4-8(5-3-1)6-9-11-10-7-12-9/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBXCAUWVKMECDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405613 | |

| Record name | 2-benzyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13148-63-5 | |

| Record name | 2-(Phenylmethyl)-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13148-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-benzyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.